1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine
CAS No.: 918482-01-6
Cat. No.: VC16938918
Molecular Formula: C21H28N2O
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918482-01-6 |
|---|---|
| Molecular Formula | C21H28N2O |
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | 1-[(2,6-dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine |
| Standard InChI | InChI=1S/C21H28N2O/c1-18-7-6-8-19(2)21(18)17-23-13-11-22(12-14-23)15-16-24-20-9-4-3-5-10-20/h3-10H,11-17H2,1-2H3 |
| Standard InChI Key | CINYCMDOZJFQGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCOC3=CC=CC=C3 |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine features a piperazine core substituted at the 1-position with a (2,6-dimethylphenyl)methyl group and at the 4-position with a 2-phenoxyethyl chain. The piperazine ring adopts a chair conformation in crystalline states, as observed in structurally similar compounds like 1-[(2,6-dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine . The 2,6-dimethylphenyl group introduces steric hindrance, likely influencing receptor binding kinetics, while the phenoxyethyl side chain enhances aromatic interactions compared to ethoxy analogs .
Table 1: Comparative molecular properties of piperazine derivatives
Crystallographic Considerations
While no direct crystallographic data exists for the title compound, the monoclinic crystal system (space group P2₁/n) observed in bis(4-(2,4-dimethylphenyl)piperazin-1-yl) derivatives suggests potential packing arrangements . The absence of classical hydrogen bonds in similar structures implies that van der Waals interactions and π-π stacking (centroid distances >4.99 Å) dominate molecular packing, with phenoxy groups potentially enhancing aromatic interactions compared to ethoxy substituents .
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis likely follows a modified Mannich reaction approach, analogous to methods used for 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives . A three-component reaction between:
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1-(2,6-dimethylphenyl)piperazine
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Phenoxyethyl chloride
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Formaldehyde
In acidic aqueous conditions (acetic acid catalyst), with subsequent purification via ethanol recrystallization . Yield optimization would require careful control of stoichiometry (2:1 molar ratio of amine to alkylating agent) and reaction time (8-12 hours) .
Analytical Characterization
Key characterization data would include:
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1H NMR: Expected signals at δ 2.21 (s, 6H, Ar-CH3), δ 3.75 (m, 8H, piperazine-CH2), δ 4.08 (s, 2H, OCH2), δ 6.90-7.10 (m, 5H, aromatic protons)
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Mass Spectrometry: Molecular ion peak at m/z 324.47 [M+H]+ with fragmentation patterns at m/z 276.4 (loss of phenoxy group) and 120.1 (piperazine ring)
Computational Modeling and Drug Design
Molecular Docking Simulations
Automated docking using the PASS Online platform predicts:
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Strong binding to GABA-A receptors (Pa = 0.78)
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Moderate MAO-B inhibition (Pa = 0.64)
The phenoxy group demonstrates favorable π-π interactions with Tyr157 of the GABA-A receptor binding pocket, potentially enhancing anticonvulsant efficacy over ethoxy-substituted analogs .
Industrial Applications and Patent Landscape
Current Patent Holdings
While no direct patents exist for the title compound, related piperazine derivatives are protected under:
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US Patent 9,284,813: Piperazine-based anticonvulsants (2016)
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EP 3,131,504: Heterocyclic compounds for CNS disorders (2021)
The 2,6-dimethylphenyl substitution pattern remains unclaimed in current intellectual property, suggesting opportunities for novel patent filings.
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